molecular formula C60H40 B1429677 [10]Cycloparaphenylene CAS No. 1222105-46-5

[10]Cycloparaphenylene

Cat. No.: B1429677
CAS No.: 1222105-46-5
M. Wt: 761 g/mol
InChI Key: AZQFSRJNZXMCKW-UHFFFAOYSA-N
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Description

[10]Cycloparaphenylene is a useful research compound. Its molecular formula is C60H40 and its molecular weight is 761 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

[10]Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . Its primary targets are not biological entities, but rather, it interacts with other chemical structures. For instance, it has been shown to selectively encapsulate a dication of 5cycloparaphenylene (5CPP2+), forming the shortest double-layer carbon nanotube .

Mode of Action

The interaction of this compound with its targets involves physical encapsulation. The unique architectural features of cycloparaphenylenes, including their strained and distorted aromatic systems and radially oriented p orbitals, allow them to interact with other molecules in unique ways . For example, a dication of 5cycloparaphenylene (5CPP2+) was selectively encapsulated by neutral this compound to form the shortest double-layer carbon nanotube .

Biochemical Pathways

The synthesis of this compound derivatives from a kinked triangular macrocycle has been presented . Depending on the reaction conditions for reductive aromatization, either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener was obtained .

Result of Action

The result of this compound’s action is the formation of unique structures, such as the shortest double-layer carbon nanotube . These structures have potential applications in the field of nanotechnology, particularly in the synthesis of carbon nanotubes .

Action Environment

The action of this compound is influenced by environmental factors such as reaction conditions. For instance, the type of derivative formed during its synthesis can vary depending on the conditions for reductive aromatization . Furthermore, the strain energy of the bent aromatic system in cycloparaphenylenes plays a crucial role in their synthesis .

Properties

IUPAC Name

undecacyclo[36.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37]hexaconta-1(40),2(60),3,5(59),6(58),7,9(57),10(56),11,13(55),14(54),15,17(53),18(52),19,21(51),22,24,26,28,30,32,34,36,38,41,43,45,47,49-triacontaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H40/c1-2-42-4-3-41(1)43-5-7-45(8-6-43)47-13-15-49(16-14-47)51-21-23-53(24-22-51)55-29-31-57(32-30-55)59-37-39-60(40-38-59)58-35-33-56(34-36-58)54-27-25-52(26-28-54)50-19-17-48(18-20-50)46-11-9-44(42)10-12-46/h1-40H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFSRJNZXMCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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